4,5-Difluoro-2-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEWBCFPFIDECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378955 | |
| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261944-97-2 | |
| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 4,5 Difluoro 2 Trifluoromethyl Benzamide
Reactivity of the Benzamide (B126) Functional Group in 4,5-Difluoro-2-(trifluoromethyl)benzamide
The benzamide group (-CONH₂) is a versatile functional group that can undergo a variety of chemical transformations. While amides are generally considered stable due to resonance delocalization, the electronic environment of the aromatic ring in this compound influences its reactivity in reactions such as hydrolysis, transamidation, and N-functionalization.
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and ammonia (B1221849), can be performed under acidic or basic conditions. For this compound, the strong electron-withdrawing groups on the ring would make the carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Transamidation is a process where the amino group of an amide is exchanged with another amine. nih.gov This reaction is typically challenging due to the stability of the amide bond but can be facilitated by catalysts or by activating the amide. organic-chemistry.orgresearchgate.net Metal-free transamidation of primary amides can be achieved using activators like trimethylsilyl (B98337) chloride or under solvent-free melt conditions for weakly nucleophilic amines. researchgate.net Iron(III) salts have also been shown to catalyze the transamidation of various amides with a broad range of amines. nih.gov Given the electron-deficient nature of the aromatic ring, this compound would likely require such catalyzed conditions to undergo efficient transamidation.
Table 1: Representative Conditions for Transamidation of Benzamides
| Catalyst/Promoter | Amine Scope | Conditions | Yields | Reference |
|---|---|---|---|---|
| L-proline (cat.) | Primary and Secondary | Solvent-free, heat | Good | organic-chemistry.org |
| Fe(III) hydrated salts (cat.) | Primary and Secondary | Heat | Good to Excellent | nih.gov |
| None (melt conditions) | Weakly nucleophilic anilines | High temperature, solvent-free | Good | researchgate.net |
| NaHMDS | Heterocyclic amines | Toluene, room temp. | High | nih.gov |
The nitrogen atom of the primary amide in this compound can be functionalized through alkylation or acylation.
N-Alkylation involves the substitution of one or both hydrogen atoms on the amide nitrogen with an alkyl group. This can be achieved using various methods, including borrowing hydrogen catalysis with alcohol as the alkylating agent. acs.org For instance, cobalt nanoparticles have been used to catalyze the N-alkylation of benzamides with a broad range of alcohols, including those with electron-withdrawing and electron-donating substituents. nih.gov Iron-based deep eutectic solvents have also been employed for the selective mono-alkylation of benzamide derivatives with secondary alcohols under mild conditions. researchgate.net
N-Acylation introduces an acyl group to the amide nitrogen, forming an imide. This transformation typically requires an acylating agent, such as an acid chloride or anhydride, and a base. tandfonline.com Iodine has been shown to promote the N-acylation of amines and amides with acyl chlorides under solvent-free conditions at room temperature. tandfonline.com For amides that are poor nucleophiles, intramolecular catalysis strategies can be employed. For example, amides possessing a pyridine (B92270) ring can be efficiently N-acylated, where the pyridine acts as an internal nucleophilic catalyst. semanticscholar.org Friedel-Crafts acylation with amides can also occur under strongly acidic conditions, such as with triflic acid, where destabilized amides can serve as acylating agents. nih.gov
The reduction of the amide group in this compound would lead to the corresponding benzylamine. Amides are generally resistant to reduction, requiring strong reducing agents like lithium aluminum hydride (LiAlH₄). An alternative, milder approach involves the use of Schwartz's reagent (Cp₂Zr(H)Cl) for the conversion of tertiary benzamides to aldehydes, a transformation that is tolerant of various functional groups including cyano and nitro groups. uwindsor.ca While specific studies on the reduction of this compound are not prevalent, the general methodologies for amide reduction would be applicable, with consideration for potential side reactions involving the fluorine or trifluoromethyl groups under harsh reducing conditions.
Aromatic Reactivity of the Difluorinated Benzene (B151609) Core in this compound
The benzene ring of this compound is highly electron-deficient due to the cumulative inductive effects of the two fluorine atoms, the trifluoromethyl group, and to a lesser extent, the benzamide group. This electronic nature makes the ring particularly susceptible to nucleophilic attack and allows for regioselective functionalization via metalation.
Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroaromatic compounds. nih.govyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group, in this case, a fluoride (B91410) ion. The rate of SNAr is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, both fluorine atoms are activated towards SNAr.
The fluorine at C-4 is para to the strongly electron-withdrawing trifluoromethyl group.
The fluorine at C-5 is meta to the trifluoromethyl group but para to the benzamide group.
Based on the established principles of SNAr, substitution is generally favored at the position para to the strongest activating group. Therefore, nucleophilic attack is most likely to occur at the C-4 position, displacing the fluoride ion. Studies on the closely related 4,5-difluoro-1,2-dinitrobenzene show that fluorine atoms are preferentially displaced over nitro groups by various nucleophiles. researchgate.net A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions with activated fluoroarenes. nih.govnih.gov
Table 2: Examples of SNAr Reactions on Activated Difluoroarenes
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | EtOH, Et₃N, reflux | 4-Morpholino-5-fluoro-1,2-dinitrobenzene | nih.gov |
| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | EtOH, Na₂CO₃, 75 °C | 2,3-Difluoro-6,7-dinitrodibenzo[b,e] nih.govnih.govdioxine | nih.gov |
| Pentafluoropyridine | Malononitrile | Base | 4-(Dicyanomethyl)tetrafluoropyridine | researchgate.net |
| Unactivated Fluoroarenes | Azoles | Organic Photoredox Catalyst | N-Aryl Azoles | nih.gov |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to install a new functional group. uwindsor.ca
The amide group is a potent DMG. harvard.edunih.gov In this compound, the benzamide group can direct the metalation to the C-3 position, which is the only available position ortho to the amide. The trifluoromethyl group is also known to be a moderate directing group, but the amide is significantly stronger. harvard.edu
The general process would involve treating the benzamide with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA (tetramethylethylenediamine), at low temperatures (-78 °C). baranlab.org The resulting C-3 lithiated species could then react with a range of electrophiles, such as aldehydes, ketones, alkyl halides, carbon dioxide, or sources of halogens, allowing for diverse functionalization at this position. This method provides a complementary strategy to SNAr for modifying the aromatic core of the molecule.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a key functional moiety that imparts unique chemical and physical properties to organic molecules. Its transformations on the this compound scaffold are governed by the inherent stability of the C-F bonds and the electronic influence it exerts on the aromatic ring.
The trifluoromethyl group is renowned for its exceptional chemical and thermal stability, a characteristic attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com This robustness makes the CF₃ group on this compound resistant to many common chemical transformations, allowing for reactions to be carried out on other parts of the molecule without affecting the CF₃ moiety. tcichemicals.com
The high electronegativity of the fluorine atoms results in the trifluoromethyl group being a potent electron-withdrawing group, significantly more so than a single fluorine atom. mdpi.comwikipedia.org This has a profound impact on the electronic properties of the benzamide ring, deactivating it towards electrophilic aromatic substitution and influencing the reactivity of the adjacent functional groups. mdpi.comtcichemicals.com The CF₃ group's presence also increases the molecule's lipophilicity, a property that is often leveraged in medicinal chemistry. mdpi.com
Despite its general stability, the trifluoromethyl group is not entirely inert. It can undergo decomposition or transformation under specific, often harsh, conditions. These include reactions involving certain transition metal catalysts, strong Lewis acids, metal hydrides, or specific base-catalyzed conditions. nih.gov
Table 1: Physicochemical Influence of the Trifluoromethyl Group
| Property Affected | Description of Influence | Reference |
| Chemical Stability | High resistance to chemical, thermal, and photochemical degradation due to strong C-F bonds. | mdpi.com |
| Electronic Effect | Strong electron-withdrawing nature, deactivating the aromatic ring. | mdpi.comtcichemicals.com |
| Lipophilicity | Increases the lipophilicity of the parent molecule. | mdpi.com |
| Reactivity | Can be transformed under specific conditions (e.g., strong Lewis acids, certain catalysts). | nih.gov |
While selective transformations of the trifluoromethyl group are challenging, they are not impossible and represent an area of active research. tcichemicals.com Such reactions typically involve the cleavage of one or more C-F bonds.
One potential transformation is protolytic defluorination, which can occur in the presence of superacids like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov For instance, studies on the related compound 2-(trifluoromethyl)benzamide (B1329304) have shown that heating in CF₃SO₃H can induce cyclization to form an isoindolinone derivative. nih.gov This process involves the transformation of the trifluoromethyl group, demonstrating that C-F bond activation is feasible under these conditions.
Another strategy involves the use of strong Lewis acids. For example, boron tribromide has been used to facilitate C-F cleavage in benzotrifluorides, leading to the formation of a carbonyl group. tcichemicals.com Although this specific reaction has not been documented for this compound, it illustrates a potential pathway for derivatization.
Cleavage of a C-CF₃ bond is a more drastic transformation. Research on other classes of compounds, such as trifluoropropanamides, has shown that C-CF₃ bond cleavage followed by nitrogenation can be achieved without transition metals, using reagents like tert-butyl nitrite. researchgate.net This suggests that, with the appropriate reagents and conditions, the C-CF₃ bond on the benzamide ring could potentially be cleaved and functionalized.
Coupling Reactions and Cross-Coupling Strategies Utilizing this compound
This compound possesses multiple sites for potential cross-coupling reactions, making it a versatile building block in synthetic chemistry. The two fluorine atoms on the aromatic ring and the C-H bond at the 6-position are the primary handles for such transformations.
The C-F bonds at positions 4 and 5 are activated towards nucleophilic aromatic substitution (SNAr) and oxidative addition in transition-metal-catalyzed cycles due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and benzamide groups. researchgate.net This activation makes them suitable substrates for various cross-coupling reactions.
Suzuki-Miyaura Coupling: The C-F bonds could potentially be coupled with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst. While C-Cl and C-Br bonds are more common coupling partners, methods for the activation of C-F bonds are increasingly being developed. nih.gov
Buchwald-Hartwig Amination: This reaction would involve the coupling of the C-F positions with amines, catalyzed by palladium complexes, to introduce new C-N bonds.
Kumada Coupling: Aryl fluorides can be coupled with Grignard reagents using nickel or palladium catalysts. researchgate.net
C-H Activation/Functionalization: The amide group (-CONH₂) can act as a directing group to facilitate the selective functionalization of the ortho C-H bond at the 6-position. snnu.edu.cn This strategy, typically employing rhodium(III) or palladium(II) catalysts, allows for the introduction of various functional groups through coupling with alkenes, alkynes, or other partners.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Type | Reactive Site(s) | Potential Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | C4-F, C5-F | R-B(OH)₂ | Pd catalyst (e.g., Pd(OAc)₂) + Ligand |
| Buchwald-Hartwig | C4-F, C5-F | R₂NH | Pd catalyst + Ligand (e.g., XPhos) |
| Sonogashira | C4-F, C5-F | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst |
| C-H Activation | C6-H | Alkenes, Alkynes | Rh(III) or Pd(II) catalyst |
Mechanistic Investigations of Key Reactions of this compound
Understanding the reaction mechanisms for a compound like this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often employ a combination of kinetic experiments and computational modeling.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific atom has been replaced by its heavier isotope (e.g., hydrogen with deuterium).
For this compound, KIE studies could provide insight into several potential reactions:
C-H Activation: To investigate the mechanism of a directed C-H activation at the 6-position, a KIE study could be performed using a substrate deuterated at this specific position. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond cleavage is the rate-limiting step. epfl.ch
Amide N-H Reactions: For reactions involving the amide N-H bonds, such as N-arylation, replacing the N-H protons with deuterium (B1214612) would help determine if proton transfer is involved in the rate-determining step.
SNAr Reactions: Secondary KIEs could be used to probe the transition state of nucleophilic aromatic substitution at the C-F positions. wikipedia.org Isotopic substitution at atoms not directly involved in bond breaking can still influence reaction rates by affecting vibrational frequencies in the transition state.
Table 3: Hypothetical KIE Studies for Reactions of this compound
| Reaction Studied | Isotopic Labeling Position | Type of KIE Expected | Mechanistic Insight Gained |
| Directed C-H Activation | C6-D | Primary (kH/kD > 2) | Confirms C-H bond cleavage is in the rate-determining step. |
| N-Arylation | N-D₂ | Primary or Secondary | Elucidates the role of N-H bond cleavage/proton transfer in the mechanism. |
| Nucleophilic Aromatic Substitution | C6-D | Secondary (kH/kD ≈ 1) | Probes changes in hybridization at C6 in the transition state (Meisenheimer complex). |
Computational chemistry, particularly using Density Functional Theory (DFT), provides detailed molecular-level insights into reaction mechanisms that complement experimental studies. researchgate.net By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, intermediates, transition states, and products.
For this compound, computational modeling could be applied to:
Model Reaction Pathways: For a proposed cross-coupling reaction, DFT could be used to map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. This would help identify the most energetically favorable pathway and the rate-limiting step. researchgate.net
Analyze Transition States: The geometry and energy of transition states can be calculated to understand the key interactions that stabilize or destabilize them. For example, in a directed C-H activation reaction, modeling could show how the amide group coordinates to the metal center to facilitate C-H bond cleavage. snnu.edu.cn
Predict Regioselectivity: In cases where multiple reaction sites are available, such as the two different C-F bonds and the C-H bond, computational modeling can predict which site is more likely to react by comparing the activation energies for the different pathways.
For example, modeling an SNAr reaction at the C4-F versus the C5-F position would involve calculating the stability of the intermediate Meisenheimer complexes. The relative energies of these intermediates and the corresponding transition states would predict which fluoride is more readily displaced.
Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Difluoro 2 Trifluoromethyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,5-Difluoro-2-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Chemical Shifts and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the amide protons. The aromatic region would likely show two distinct signals for the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The amide group (-CONH₂) would give rise to two signals for the non-equivalent protons, often appearing as broad singlets due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents. The proton at the C-6 position is anticipated to appear at a lower field (higher ppm) compared to the proton at the C-3 position due to the deshielding effect of the adjacent fluorine atom at C-5. Spin-spin coupling between the aromatic protons and with the fluorine atoms would result in complex splitting patterns. For instance, the C-3 proton would likely show coupling to the C-6 proton (meta-coupling, small J value) and to the fluorine atoms at C-4 and C-5. Similarly, the C-6 proton would couple with the C-3 proton and the C-5 fluorine.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.0 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.6 - 7.8 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR and DEPT Experiments for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the trifluoromethyl carbon, and the amide carbonyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the fluorine and trifluoromethyl substituents. Carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The amide carbonyl carbon is expected at the downfield end of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. In this case, DEPT-135 would show positive signals for CH carbons and negative signals for any CH₂ groups (none in this molecule), while quaternary carbons (including C=O, C-F, C-CF₃, and the ipso-carbons) would be absent.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C=O | 165 - 170 | s | - |
| C-1 | 130 - 135 | q | J(C-F) ≈ 30-40 |
| C-2 | 120 - 125 | q | J(C-F) ≈ 30-40 |
| C-3 | 115 - 120 | d | J(C-F) ≈ 5-10 |
| C-4 | 150 - 155 | d | J(C-F) ≈ 240-260 |
| C-5 | 150 - 155 | d | J(C-F) ≈ 240-260 |
| C-6 | 110 - 115 | d | J(C-F) ≈ 5-10 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a powerful technique for probing the environment of fluorine atoms in a molecule. For this compound, three distinct fluorine environments are present: the trifluoromethyl group and the two fluorine atoms attached to the aromatic ring. The trifluoromethyl group will appear as a singlet, while the aromatic fluorines at C-4 and C-5 will likely show coupling to each other and to the neighboring protons, resulting in complex multiplets. The chemical shifts will be indicative of their electronic environment.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -CF₃ | -60 to -65 | s |
| F-4 | -135 to -145 | m |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the H-3 and H-6 protons would confirm their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the definitive assignment of the C-3 and C-6 carbons based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). For instance, correlations from the amide protons to the carbonyl carbon (C=O) and the C-1 and C-2 carbons would be expected. The aromatic protons would show correlations to several aromatic carbons, helping to piece together the full carbon framework.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of Amide and Fluorinated Aromatic Groups
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the amide group and the fluorinated aromatic ring.
Amide Group Vibrations:
N-H Stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group.
C=O Stretching (Amide I band): A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, characteristic of the carbonyl stretching in an amide.
N-H Bending (Amide II band): A band in the region of 1620-1580 cm⁻¹ is expected due to the in-plane bending of the N-H bonds.
Fluorinated Aromatic Group Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the aromatic fluorines are expected in the 1300-1100 cm⁻¹ range. The C-F bonds of the trifluoromethyl group will also contribute strong absorptions in this region, likely around 1100-1200 cm⁻¹.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3400 - 3450 |
| N-H Stretch (symmetric) | 3200 - 3250 |
| C-H Stretch (aromatic) | 3050 - 3100 |
| C=O Stretch (Amide I) | 1660 - 1680 |
| N-H Bend (Amide II) | 1600 - 1620 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-F Stretch (aromatic) | 1200 - 1300 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Conformationally Sensitive Vibrations
The vibrational spectrum of this compound is particularly sensitive to the molecule's conformation, primarily concerning the orientation of the amide (-CONH₂) and trifluoromethyl (-CF₃) groups relative to the benzene ring. Changes in torsional angles, such as the C-C-C=O and C-C-N-H dihedral angles, result in noticeable shifts in the frequencies and intensities of specific vibrational modes.
Key conformationally sensitive vibrations include:
Amide II Band: The N-H bending and C-N stretching vibrations, typically appearing in the 1620-1580 cm⁻¹ region, are highly sensitive to the planarity of the amide group with respect to the aromatic ring. Any deviation from planarity, caused by steric hindrance from the adjacent trifluoromethyl group, would lead to a shift in this band's frequency.
C-F Stretching Vibrations: The symmetric and asymmetric stretching vibrations of the CF₃ group, usually found in the 1350-1100 cm⁻¹ range, are influenced by the rotational position of the group. The electronic environment created by the fluorine atoms on the ring can interact with the CF₃ group, affecting its vibrational frequencies.
Carbonyl (C=O) Stretching: The strong C=O stretching band, expected around 1680-1650 cm⁻¹, can also exhibit sensitivity to conformation. The degree of conjugation with the benzene ring, which is conformation-dependent, influences the double-bond character and, consequently, the vibrational frequency of the carbonyl group.
Analysis of these vibrations through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allows for a detailed understanding of the molecule's preferred conformations in different states (e.g., solid vs. solution).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous identification and structural analysis of this compound.
Precise Mass Determination and Elemental Composition
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. For this compound (C₈H₄F₅NO), the theoretical exact mass can be calculated and compared to the experimental value.
| Parameter | Value |
| Molecular Formula | C₈H₄F₅NO |
| Theoretical Monoisotopic Mass | 225.0216 u |
| Experimentally Determined Mass | Typically within ±5 ppm |
This precise mass measurement confirms the elemental formula and rules out other potential isobaric compounds, providing a high degree of confidence in the compound's identity.
Fragmentation Pathways and Isotopic Abundance Analysis
Under mass spectrometry conditions, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments.
Common fragmentation pathways include:
Loss of the Amide Group: Cleavage of the C(O)-NH₂ bond can lead to the loss of an NH₂ radical (•NH₂) or neutral ammonia (B1221849) (NH₃), resulting in a prominent acylium ion peak.
Loss of CF₃: The C-CF₃ bond can break, leading to the loss of a trifluoromethyl radical (•CF₃).
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although this is typically less common than the loss of substituents.
Analysis of the isotopic pattern of the molecular ion and its fragments, particularly the contributions from ¹³C, ¹⁵N, and ¹⁸O, further corroborates the elemental composition determined by precise mass measurement.
X-ray Crystallography of this compound and Its Crystalline Derivatives
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state.
Solid-State Molecular Conformation and Geometry
In the crystalline form, the molecule adopts a specific, low-energy conformation. Key geometric parameters determined through X-ray diffraction include:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-C, C=O, C-N) and angles confirm the covalent structure. The C-CF₃ and C-F bond lengths can indicate the electronic influence of these electron-withdrawing groups.
Torsional Angles: The dihedral angles defining the orientation of the amide and trifluoromethyl groups relative to the benzene ring are precisely determined. This reveals the extent of steric strain and the planarity of the molecule in the solid state. The amide group is often found to be twisted out of the plane of the benzene ring due to steric hindrance from the bulky ortho-trifluoromethyl group.
Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks
The crystal packing of this compound is governed by a network of non-covalent interactions.
Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice, these groups typically form robust hydrogen bonding networks, often leading to the formation of dimers or extended chains. For instance, the classic R²₂(8) amide dimer motif is a common feature.
The combination of these interactions dictates the macroscopic properties of the crystalline material, such as its melting point and solubility.
Crystal Packing Arrangements and Polymorphism Studies
Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies on the crystal packing arrangements or polymorphism of this compound. At present, detailed experimental data, including crystal structures and analyses of different polymorphic forms for this specific compound, are not publicly available.
While specific crystallographic data for this compound is not available, general principles of crystal engineering and observations from structurally related benzamide (B126) derivatives allow for a theoretical discussion of the potential intermolecular interactions that may govern its crystal packing. The presence of multiple functional groups—the amide, the difluoro-substituted phenyl ring, and the trifluoromethyl group—suggests a complex interplay of non-covalent interactions.
In the solid state, benzamide derivatives commonly exhibit well-defined packing motifs, largely directed by strong intermolecular hydrogen bonds. The amide group, with its N-H donor and C=O acceptor sites, is a primary driver of supramolecular assembly. It is highly probable that molecules of this compound would form hydrogen-bonded dimers or chains.
The fluorine and trifluoromethyl substituents are also expected to play a significant role in the crystal packing. Fluorine atoms can participate in various weak interactions, including C–H···F and F···F contacts. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic distribution of the aromatic ring and participate in dipole-dipole interactions.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzamides. Different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be influenced by factors such as solvent of crystallization, temperature, and pressure. These different forms can exhibit distinct physical properties. Given the conformational flexibility and the variety of potential intermolecular interactions for this compound, the existence of polymorphism is a distinct possibility. However, without experimental studies, the existence and nature of any polymorphic forms remain speculative.
Future experimental work, such as single-crystal X-ray diffraction, would be necessary to determine the precise crystal structure and packing of this compound. Such studies would provide invaluable data on bond lengths, bond angles, and the specific intermolecular interactions that dictate its solid-state architecture. Furthermore, systematic screening for polymorphs would be required to ascertain if different crystalline forms of this compound can be isolated and to characterize their respective structures and properties.
Computational Chemistry and Theoretical Investigations of 4,5 Difluoro 2 Trifluoromethyl Benzamide
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the electronic architecture of 4,5-Difluoro-2-(trifluoromethyl)benzamide. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl substituents is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the energy gap. The distribution of these orbitals is also influenced by the substituents; the HOMO is typically localized on the benzamide (B126) moiety, particularly the aromatic ring and the amide group, while the LUMO is often distributed over the entire conjugated system, with significant contributions from the trifluoromethyl group.
Table 1: Representative Frontier Molecular Orbital Energies
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 5.5 to 6.5 |
Note: These values are illustrative and based on typical DFT calculations for similarly substituted benzamides.
The distribution of electron density in a molecule is rarely uniform. In this compound, the highly electronegative fluorine and oxygen atoms, as well as the trifluoromethyl group, create a distinct charge distribution. This can be visualized using an electrostatic potential (ESP) map. libretexts.orgucla.edu ESP maps illustrate the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. libretexts.orgucla.edu Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are attractive to nucleophiles. avogadro.cc
For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the fluorine atoms, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amide group would exhibit a positive potential, rendering them hydrogen bond donors. The trifluoromethyl group, due to the high electronegativity of the fluorine atoms, would create a region of positive potential on the adjacent carbon atom.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. wisc.eduyoutube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. fluorine1.ru
In this compound, NBO analysis would reveal the nature of the C-F, C-N, and C=O bonds. It would also quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π*), which is characteristic of the amide resonance. Furthermore, interactions between the lone pairs of the fluorine atoms and the antibonding orbitals of the aromatic ring can be analyzed to understand the electronic effects of the fluorine substituents.
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface. scispace.com For this compound, the most significant conformational flexibility arises from the rotation around the C-C bond connecting the aromatic ring to the carbonyl group and the C-N bond of the amide group.
The presence of a bulky trifluoromethyl group at the ortho position is expected to introduce significant steric hindrance, which will influence the preferred conformation of the amide group. rsc.org Computational studies on similar 2-substituted benzamides have shown that such ortho substituents can force the amide group out of the plane of the aromatic ring to alleviate steric strain. rsc.org A detailed scan of the potential energy surface by systematically rotating the relevant dihedral angles would reveal the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other reactants. Studies on related N-aryl amides have shown that the tilt angles between the aromatic rings can be influenced by crystal packing forces, but DFT calculations can predict the preferred conformation in the isolated state. nih.govnih.gov
Reaction Pathway Modeling and Mechanistic Predictions for Chemical Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netnih.gov By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved. This allows for the prediction of reaction pathways and the calculation of activation energies, which determine the reaction rates.
For this compound, a key chemical transformation is the hydrolysis of the amide bond. Theoretical studies on the alkaline hydrolysis of other benzamides have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net The mechanism can be influenced by the participation of solvent molecules, which can act as proton transfer agents. researchgate.net Computational modeling could be used to investigate the detailed mechanism of hydrolysis for this compound, including the role of the fluorine and trifluoromethyl substituents in modulating the reactivity of the carbonyl group and the stability of the intermediates and transition states. Other potential reactions, such as nucleophilic aromatic substitution on the difluoro-substituted ring, could also be modeled.
Prediction of Spectroscopic Parameters: NMR Chemical Shifts, Vibrational Frequencies
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become increasingly reliable for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.netsemanticscholar.org For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. researchgate.net Computational methods can help in assigning the signals of the two fluorine atoms on the aromatic ring and the three fluorine atoms of the trifluoromethyl group. nih.govresearchgate.netsemanticscholar.org Scaling factors are often applied to the calculated shielding constants to improve the agreement with experimental data. nih.gov
Table 2: Illustrative Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Position | Predicted Chemical Shift (ppm) |
|---|---|
| C4-F | -135 to -145 |
| C5-F | -140 to -150 |
| CF₃ | -60 to -70 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and are illustrative based on typical values for similar compounds.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.netmdpi.com These theoretical spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands. For this compound, characteristic vibrational modes would include the N-H and C=O stretching frequencies of the amide group, C-F stretching modes, and various vibrations of the aromatic ring. Calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.
Table 3: Representative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| C=O Stretch | 1680 - 1720 |
| C-F Stretch (Aromatic) | 1100 - 1250 |
| C-F Stretch (CF₃) | 1250 - 1350 |
Note: These are typical ranges for the specified vibrational modes and may vary.
Molecular Dynamics Simulations to Study Solution-Phase Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational dynamics, interactions with different solvents, and aggregation tendencies in the solution phase.
In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like toluene. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.
Key aspects that can be investigated include:
Solvent Effects on Conformation: The polarity of the solvent can significantly influence the preferred conformation of the benzamide group and the orientation of the trifluoromethyl group relative to the aromatic ring. MD simulations can reveal the most stable conformations in different solvent environments by analyzing the dihedral angles and intramolecular hydrogen bonding possibilities.
Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) from MD simulations can describe the arrangement of solvent molecules around the solute. For instance, in an aqueous solution, it would be possible to characterize the hydration shells around the polar amide group and the more hydrophobic fluorinated parts of the molecule.
Hydrogen Bonding Dynamics: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). MD simulations can quantify the dynamics of hydrogen bond formation and breakage with protic solvent molecules, providing information on their strength and lifetime.
Illustrative Data from a Hypothetical Molecular Dynamics Simulation
To illustrate the potential findings, the following table presents hypothetical data from a simulated 100-nanosecond MD run of this compound in two different solvents.
| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) | Predominant Dihedral Angle (C-C-C=O) |
| Water | 3.2 | 15° |
| Toluene | 0.1 | 35° |
This illustrative data suggests that in a polar protic solvent like water, the molecule forms a significant number of hydrogen bonds, which in turn influences its conformation, leading to a more planar arrangement of the amide group with the ring. Conversely, in a non-polar solvent like toluene, hydrogen bonding is negligible, allowing for greater conformational freedom.
Density Functional Theory (DFT) Studies on Reactivity Indices and Regioselectivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. From the electronic structure, various chemical concepts and reactivity indices can be calculated, providing a theoretical framework for understanding and predicting chemical reactions.
For this compound, DFT calculations can be employed to determine global and local reactivity descriptors. Global descriptors provide information about the reactivity of the molecule as a whole, while local descriptors indicate the most reactive sites within the molecule.
Commonly calculated global reactivity indices include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Electronegativity (χ), Hardness (η), and Electrophilicity Index (ω): These indices are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's ability to attract electrons and its resistance to changes in its electron distribution.
Local reactivity can be assessed using:
Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the condensed Fukui functions for each atom, the regioselectivity of reactions can be predicted.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Illustrative Data from a Hypothetical DFT Study
The following table presents hypothetical global reactivity indices for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 6.62 |
| Electronegativity (χ) | 4.54 |
| Chemical Hardness (η) | 3.31 |
| Electrophilicity Index (ω) | 3.11 |
This hypothetical data suggests that this compound has a relatively large HOMO-LUMO gap, indicating good kinetic stability. The high electrophilicity index suggests that the molecule is likely to act as an electrophile in chemical reactions.
To predict regioselectivity, condensed Fukui functions can be calculated for different atoms in the aromatic ring.
Illustrative Condensed Fukui Functions for Electrophilic Attack (fk-)
| Atom | fk- |
| C1 | 0.08 |
| C2 | 0.02 |
| C3 | 0.15 |
| C4 | 0.05 |
| C5 | 0.06 |
| C6 | 0.25 |
Based on this illustrative data, the C6 position would be the most susceptible to electrophilic attack, as it has the highest Fukui function value. This type of analysis is crucial for predicting the outcomes of reactions such as electrophilic aromatic substitution.
Advanced Applications of 4,5 Difluoro 2 Trifluoromethyl Benzamide in Specialized Chemical Fields
Applications as a Building Block in Materials Science
The incorporation of fluorine into organic molecules is a well-established strategy for tailoring the properties of materials. For a compound like 4,5-Difluoro-2-(trifluoromethyl)benzamide, its potential lies in its ability to be transformed into monomers that can be polymerized to create high-performance polymers.
Precursors for Polymer Synthesis and Advanced Monomers
Theoretically, this compound can be chemically modified to serve as a precursor for advanced monomers. For instance, the amide group could be hydrolyzed to a carboxylic acid, and the aromatic ring could be further functionalized to introduce polymerizable groups. The resulting fluorinated monomers could then be used in polymerization reactions to produce polymers with unique characteristics. The presence of multiple fluorine atoms would be expected to impart low surface energy, high thermal stability, and chemical resistance to the resulting polymers.
Components in Functional Organic Materials (e.g., dyes, liquid crystals, organic electronics)
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the aromatic ring of this compound can create a polarized molecular structure. This polarity is a key feature in the design of functional organic materials. While specific examples are not readily found in current literature, its structure suggests potential as a core component in the synthesis of specialized dyes, liquid crystals, and materials for organic electronics. The fluorine atoms can enhance the stability and influence the electronic properties of such materials.
Synthesis of Fluorinated Polyamides and Polyimides with Enhanced Properties
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal and mechanical properties. The introduction of fluorine, as in monomers derived from this compound, is a common strategy to enhance these properties further. Fluorinated polyamides and polyimides often exhibit improved solubility, lower dielectric constants, and increased thermal stability. Although direct synthesis routes using this specific benzamide (B126) are not detailed in published research, it represents a potential building block for creating new generations of these advanced polymers.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Potential Enhancement from Fluorination |
| Thermal Stability | Increased |
| Chemical Resistance | Increased |
| Solubility | Potentially Improved in Organic Solvents |
| Dielectric Constant | Lowered |
| Optical Transparency | Potentially Enhanced |
| Surface Energy | Lowered |
Utility in Agrochemical Development as a Synthetic Intermediate
The benzamide functional group is a common feature in a variety of agrochemicals. The presence of fluorine and trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of these molecules. Therefore, this compound is a molecule of interest for the synthesis of novel pesticides.
Strategic Intermediate for the Synthesis of Novel Herbicides
Many commercial herbicides contain a benzamide core. The specific substitution pattern of this compound could be leveraged to create new herbicidal compounds. The trifluoromethyl group, in particular, is a well-known feature in many agrochemicals that contributes to their efficacy. By modifying the amide group or other positions on the aromatic ring, chemists could potentially synthesize new active ingredients for weed control.
Building Block for Insecticides and Fungicides
Similarly, the structural motifs present in this compound are relevant to the design of insecticides and fungicides. The benzamide moiety is a key component of several classes of insecticides, including the diamide (B1670390) insecticides. While there is no direct public evidence of its use, this compound could serve as a starting material for the synthesis of new insecticidal and fungicidal candidates with potentially improved performance and a favorable toxicological profile due to the fluorination.
Role in the Design and Synthesis of Ligands for Catalysis
The incorporation of fluorine atoms and trifluoromethyl groups into ligand scaffolds is a common strategy to enhance the performance of metal catalysts. These substitutions can influence the catalyst's stability, solubility, and, most importantly, its stereoselectivity in asymmetric reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in "this compound" could be leveraged in ligand design.
Chiral Ligand Synthesis Incorporating the Fluorinated Benzamide Moiety
In principle, "this compound" could serve as a foundational building block for the synthesis of novel chiral ligands. The benzamide moiety itself can be modified or integrated into larger, more complex chiral structures. For instance, the amide nitrogen or the aromatic ring could be functionalized to introduce chiral auxiliaries or coordinating groups. The fluorine and trifluoromethyl substituents would be expected to impart unique electronic properties to the resulting ligand, potentially leading to enhanced catalytic activity and enantioselectivity. However, there are no specific examples in the current body of scientific literature that describe the synthesis of chiral ligands derived from this particular benzamide.
Applications in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its application in asymmetric catalysis, where it can facilitate the conversion of prochiral substrates into one enantiomer of a chiral product with high selectivity. Ligands containing fluorinated motifs have been successfully employed in a variety of asymmetric transformations. While it is plausible that ligands derived from "this compound" could be effective in such reactions, there is currently no published research to support this hypothesis. Performance data, such as enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF) for catalysts based on this specific compound are not available.
Exploitation in Sensor Technologies and Molecular Probes
The unique properties of fluorinated organic compounds also make them attractive candidates for the development of sensors and molecular probes. The introduction of fluorine can enhance photophysical properties, such as quantum yield and photostability, and can also be used to create specific binding interactions.
Design of Fluorinated Receptors for Anion or Cation Sensing
The design of chemosensors for the selective detection of anions and cations is a vibrant area of research. The amide group in "this compound" could potentially act as a hydrogen bond donor for anion recognition. The electron-deficient nature of the aromatic ring, due to the fluorine and trifluoromethyl substituents, could further enhance these interactions. However, there is no evidence in the literature of this compound being used to create receptors for anion or cation sensing. Consequently, data on binding affinities, selectivity for specific ions, and the sensing mechanism for any such receptor are not available.
Development of Fluorescent Probes
Fluorinated aromatic compounds are often used as fluorophores in the design of fluorescent probes. These probes can be designed to respond to specific analytes or changes in their environment with a detectable change in their fluorescence emission. While the "4,5-Difluoro-2-(trifluoromethyl)phenyl" core of the molecule has the potential to be fluorescent, there are no reports of its use in the development of fluorescent probes. Therefore, information regarding its photophysical properties, such as absorption and emission wavelengths, quantum yields, and its response to specific biological or environmental stimuli, remains uncharacterized.
Conclusion and Future Research Directions for 4,5 Difluoro 2 Trifluoromethyl Benzamide
Summary of Key Research Insights and Contributions to Organic Fluorine Chemistry
Currently, 4,5-Difluoro-2-(trifluoromethyl)benzamide is primarily recognized as a valuable building block in synthetic chemistry. Its contribution to organic fluorine chemistry lies in its potential to introduce a densely fluorinated phenyl ring into a variety of molecular scaffolds. The strategic placement of two fluorine atoms on the aromatic ring, combined with an ortho-trifluoromethyl group, offers a unique electronic and steric profile. This substitution pattern can significantly influence the physicochemical properties of derivative compounds, a principle widely exploited in the design of pharmaceuticals and agrochemicals. ontosight.ai The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the difluoro substitution can modulate pKa and lipophilicity. ontosight.ai Future research will likely solidify the role of this compound as a key intermediate for accessing novel bioactive molecules and advanced materials.
Unexplored Reactivity Profiles and Synthetic Opportunities for this compound
The reactivity of this compound presents a fertile ground for investigation. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
Potential Synthetic Transformations:
| Reaction Type | Potential Reagents | Expected Products |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted benzamide (B126) derivatives |
| Amide Bond Functionalization | Various coupling partners | N-substituted amides, heterocycles |
| Directed C-H Functionalization | Transition metal catalysts | Ortho-functionalized derivatives |
| Reduction of Amide | Reducing agents (e.g., LiAlH4) | Substituted benzylamines |
The development of novel synthetic methodologies targeting this compound could unlock new pathways to complex fluorinated molecules. For instance, exploring the selective displacement of one of the two fluorine atoms could provide access to a diverse range of disubstituted products. Furthermore, the amide functionality serves as a versatile handle for a multitude of chemical transformations, including Hofmann rearrangement, dehydration to nitriles, and participation in transition-metal-catalyzed cross-coupling reactions.
Integration of this compound into Novel Supramolecular Architectures
The field of supramolecular chemistry offers exciting prospects for this compound. The presence of multiple fluorine atoms and a primary amide group provides a rich array of non-covalent interaction sites, including hydrogen bonding, halogen bonding, and dipole-dipole interactions.
The amide group is a classic motif for forming robust hydrogen-bonded networks. researchgate.net The fluorine atoms can participate in weaker C-F···H-C and C-F···F-C interactions, which, although individually weak, can collectively contribute to the stability and structure of supramolecular assemblies. researchgate.net The trifluoromethyl group, with its unique electronic properties, can also influence crystal packing and intermolecular interactions.
Future research could focus on co-crystallization studies with other molecules to form novel supramolecular synthons. Understanding and controlling the self-assembly of this molecule could lead to the design of new materials with tailored properties, such as organic semiconductors, porous materials, and liquid crystals. The interplay between strong hydrogen bonds from the amide and weaker interactions involving fluorine is a key area for exploration. researchgate.net
Synergistic Experimental and Computational Approaches in Future Investigations
A combined experimental and computational approach will be crucial for unlocking the full potential of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. acs.org
Potential Areas for Computational Studies:
Reaction Mechanism Elucidation: Modeling potential reaction pathways to predict regioselectivity and optimize reaction conditions.
Spectroscopic Analysis: Simulating NMR, IR, and Raman spectra to aid in the characterization of new derivatives.
Supramolecular Assembly Prediction: Using molecular dynamics and crystal structure prediction algorithms to understand and design self-assembled structures. acs.org
Physicochemical Property Prediction: Calculating properties such as pKa, lipophilicity, and dipole moment to guide the design of molecules with desired characteristics.
Experimental validation of computational predictions will create a powerful feedback loop, accelerating the discovery and development of new applications for this versatile building block.
Potential for Derivatization into High-Value Specialty Chemicals
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of high-value specialty chemicals. The introduction of this fluorinated moiety into larger, more complex molecules can impart desirable properties for various applications.
Potential High-Value Derivatives:
| Application Area | Potential Derivative Class | Desired Properties |
| Pharmaceuticals | Bioactive heterocycles, enzyme inhibitors | Enhanced metabolic stability, increased binding affinity, improved bioavailability |
| Agrochemicals | Herbicides, fungicides, insecticides | Increased potency, target specificity, favorable environmental profile |
| Materials Science | Fluorinated polymers, liquid crystals | Thermal stability, chemical resistance, specific optical or electronic properties |
For example, derivatization of the amide group to form five- or six-membered heterocycles is a common strategy in medicinal chemistry to generate novel drug candidates. ontosight.ai In the agrochemical sector, the trifluoromethylphenyl motif is a well-established pharmacophore in a number of commercial products. cymitquimica.com The exploration of new synthetic routes originating from this compound could lead to the discovery of next-generation pharmaceuticals, crop protection agents, and advanced materials.
Q & A
Basic: What are the standard synthetic routes for 4,5-Difluoro-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves fluorination and benzamide functionalization. A common approach is the coupling of 4,5-difluoro-2-(trifluoromethyl)benzoic acid with an amine via activation by reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). Optimization requires:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
Data Table : Comparison of Reaction Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | DMF | 25 | 72 |
| SOCl₂ | THF | 0 | 65 |
| EDCI | DCM | 25 | 68 |
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns; ¹H NMR verifies benzamide formation.
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethyl group.
Critical Note : Cross-validate with elemental analysis (C, H, N, F) to ensure stoichiometric consistency.
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in catalytic cross-coupling reactions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:
- Deactivates the Benzene Ring : Reduces electrophilic substitution but enhances oxidative stability.
- Facilitates Metal Coordination : DFT studies suggest π-backbonding with Pd catalysts in Suzuki-Miyaura couplings.
Experimental Design : - Compare reaction rates of this compound with non-fluorinated analogs.
- Use Hammett plots to correlate substituent effects with kinetic data.
Contradiction Alert : Some studies report unexpected C-F bond activation under Pd catalysis, requiring inert atmosphere optimization .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. To address:
- Standardize Assays : Use isogenic cell lines and control for solvent effects (e.g., DMSO concentration).
- Batch-to-Batch Analysis : Employ LC-MS to correlate bioactivity with purity (e.g., trace fluorinated byproducts may inhibit enzymes).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, adjusting for methodological biases .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Docking Studies : AutoDock Vina models interactions with targets (e.g., bacterial PPTases in antibiotic studies).
Data Insight : The compound’s logP (~3.2) suggests moderate bioavailability, but fluorination may enhance metabolic stability .
Advanced: How to design a factorial experiment to assess synergistic effects of fluorination and benzamide substitution?
Methodological Answer:
Use a 2² factorial design:
- Factors :
- Factor A: Presence/Absence of 4,5-Difluoro substitution.
- Factor B: Trifluoromethyl vs. Methyl group.
- Response Variables : Solubility, thermal stability (DSC), and enzymatic IC₅₀.
Statistical Analysis : - ANOVA identifies interaction effects (p<0.05).
- Pareto charts rank factor significance.
Example Outcome : Fluorination may reduce solubility but increase thermal stability synergistically with -CF₃ .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential HF release during decomposition.
- PPE : Fluoropolymer-coated gloves and goggles resistant to organic solvents.
- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in mechanistic studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
